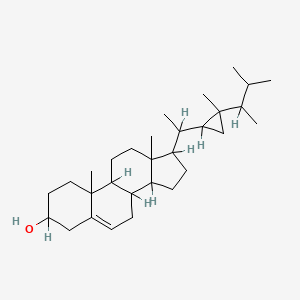

Gorgosterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gorgosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H50O. It is a significant component of marine organisms, particularly sponges and algae. This compound is characterized by its unique structure, which includes a cyclopropyl ring fused to the sterol backbone, making it distinct from other sterols.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gorgosterol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:

Hydrogenation: To reduce double bonds in the precursor molecules.

Cyclopropanation: To introduce the cyclopropyl ring, a key feature of this compound.

Oxidation and Reduction: To achieve the desired hydroxyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in marine organisms. extraction and purification from these natural sources are the primary methods used. Techniques such as solvent extraction, chromatography, and crystallization are employed to isolate and purify the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form various saturated sterols.

Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Saturated sterols.

Substitution Products: Alkylated or acylated derivatives of this compound.

Applications De Recherche Scientifique

Gorgosterol exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Anticancer Properties : Research indicates that this compound inhibits colorectal cancer cell proliferation with IC50 values of 35.5 and 44.0 μM, demonstrating its potential as an anticancer agent .

- Antimicrobial Activity : this compound and its derivatives have shown antibacterial and antifungal properties. For instance, compounds isolated from soft corals exhibit significant antibacterial effects in vitro .

- Anti-inflammatory Effects : Certain gorgostane-type steroids have been reported to possess anti-inflammatory activities, contributing to their potential therapeutic uses .

Biosynthesis and Ecological Role

This compound is not only a product of marine organisms but also plays a crucial role in their ecology:

- Precursor for Secosterols : this compound serves as a precursor for 9,11-secothis compound, a compound involved in the chemical defense mechanisms of gorgonians against predators. This conversion is facilitated by the symbiotic relationship between gorgonians and zooxanthellae .

- Metabolic Pathways : Studies have traced the biosynthetic pathways leading to this compound production, highlighting its significance in marine ecosystems and its potential as a model for studying steroid biosynthesis .

Commercial Applications

The unique properties of this compound open avenues for commercial exploitation:

- Cosmetics and Personal Care : Due to its biological activity, this compound is being explored for use in cosmetic formulations aimed at improving skin health and providing anti-aging benefits.

- Nutraceuticals : The health benefits associated with this compound suggest its potential inclusion in dietary supplements aimed at cancer prevention and immune support.

Research Findings and Case Studies

The following table summarizes key research findings related to this compound:

Mécanisme D'action

The mechanism of action of Gorgosterol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport. Additionally, this compound may interact with specific proteins and enzymes, modulating their activity and contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Cholesterol: A well-known sterol with a similar structure but lacking the cyclopropyl ring.

Ergosterol: Found in fungi, similar in structure but with a different side chain.

Stigmasterol: A plant sterol with a similar backbone but different functional groups.

Uniqueness of Gorgosterol: this compound is unique due to its cyclopropyl ring, which is not present in most other sterols. This structural feature imparts distinct physical and chemical properties, making it a valuable compound for various research applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

Gorgosterol undergoes selective oxidation at specific carbon positions, influenced by its double-bond configuration and substituents:

-

C-5/C-6 Double Bond : Dihydroxylation at this site generates 5α,6β-diol derivatives, as observed in xeniasterol C (33 ). The reaction typically employs enzymatic or mild oxidative conditions, with 13C-NMR showing characteristic shifts at 75.9 ppm (C-5) and 76.3 ppm (C-6) .

-

C-11 Ketone Formation : Oxidation at C-11 produces ketonic derivatives like klyflaccisteroid C (7 ), confirmed by a 13C-NMR signal at 214.1 ppm .

Table 1: Oxidation Reactions of this compound

| Site | Reagents/Conditions | Product | Key NMR Shifts (ppm) | Source |

|---|---|---|---|---|

| C-5/C-6 | Enzymatic/oxidative | 5α,6β-Diol | 75.9 (C-5), 76.3 (C-6) | |

| C-11 | Oxidative dehydrogenation | 11-Ketone | 214.1 (C-11) |

Acylation Reactions

Acetylation is a common modification, particularly at hydroxyl groups:

-

C-3 Acetylation : The 3β-hydroxyl group reacts with acetic anhydride to form 3β-acetoxy derivatives, characterized by a 13C-NMR signal at 170.0–173.4 ppm for the carbonyl group .

-

C-18 Carboxylic Acid Formation : Oxidation of the C-18 methyl group yields carboxylic acids, such as 3β-acetoxy-1α,11α-dihydroxygorgost-5-en-18-oic acid (18 ), with a 13C-NMR signal at 176.9 ppm .

Table 2: Acylation Reactions

| Site | Reagents | Product | Key NMR Shifts (ppm) | Source |

|---|---|---|---|---|

| C-3 | Acetic anhydride | 3β-Acetoxythis compound | 170.0–173.4 (C=O) | |

| C-18 | Oxidative conditions | C-18 carboxylic acid derivatives | 176.9 (COOH) |

Hydrogenation Reactions

The double bonds in this compound’s structure are susceptible to catalytic hydrogenation:

-

C-5/C-6 Double Bond : Hydrogenation reduces this bond to a single bond, saturating the A/B ring system.

-

C-25/C-26 Double Bond : Hydrogenation of this exocyclic bond produces gorgostanol derivatives, observed in gorgosta-5,25-dien-3β-ol (22 ) .

Ring-Opening and Cycloaddition Reactions

While direct evidence is limited, the cyclopropane ring in this compound’s side chain may participate in ring-opening reactions under acidic conditions. Theoretical studies suggest potential Diels-Alder reactivity at conjugated diene sites .

Structural Influences on Reactivity

Substituents significantly alter reaction pathways:

-

Hydroxyl Groups : α- vs. β-orientation at C-7 shifts 13C-NMR signals by ~10 ppm (e.g., 65.3 ppm for α-OH in crassumsterol vs. 74.9 ppm for β-OH in klyflaccisteroid E) .

-

Double-Bond Position : Conjugation with adjacent groups (e.g., C-9/C-11 vs. C-25/C-26) modulates electrophilic addition rates.

Table 3: Substituent Effects on Reactivity

| Substituent Position | Electronic Effect | Example Compound | Impact on Reactivity |

|---|---|---|---|

| C-7 (α-OH) | Electron-withdrawing | Crassumsterol (2 ) | Stabilizes adjacent carbocations |

| C-11 (Ketone) | Electron-deficient | Klyflaccisteroid C (7 ) | Enhances nucleophilic attack |

Synthetic Challenges and Opportunities

This compound’s marine origin and structural complexity pose challenges in total synthesis. Key hurdles include stereoselective formation of the cyclopropane ring and regioselective functionalization of the steroid core. Recent advances in enzymatic catalysis show promise for scalable modifications .

Propriétés

Numéro CAS |

29782-65-8 |

|---|---|

Formule moléculaire |

C30H50O |

Poids moléculaire |

426.7 g/mol |

Nom IUPAC |

10,13-dimethyl-17-[1-[2-methyl-2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3 |

Clé InChI |

YRPMZHRSQIFCLR-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |

SMILES canonique |

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |

Key on ui other cas no. |

29782-65-8 |

Synonymes |

gorgosterol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.